Methyl 4-amino-2,5-dibromobenzoate
Description
Methyl 4-amino-2,5-dibromobenzoate is a brominated aromatic ester featuring an amino group at the para position and bromine atoms at the ortho and meta positions relative to the ester functional group. Brominated benzoates and diaminoarenes are critical intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity and ability to undergo cross-coupling reactions .
Properties
Molecular Formula |
C8H7Br2NO2 |
|---|---|
Molecular Weight |
308.95 g/mol |
IUPAC Name |
methyl 4-amino-2,5-dibromobenzoate |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 |
InChI Key |
STRIUXJJKOTOFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)N)Br |
Origin of Product |
United States |
Preparation Methods
Bromination Step
- Methyl 4-nitrobenzoate or methyl 4-amino benzoate derivatives are commonly used as substrates.
- Bromination is typically performed using N-bromosuccinimide (NBS) or N-methyl-N-n-butylimidazole tribromide as brominating agents.
- The reaction medium often involves concentrated sulfuric acid or organic solvents such as N,N-dimethylformamide (DMF).
- Temperature control is critical, with typical reaction temperatures ranging from 55°C to 65°C.
- Reaction times vary from 3 to 4 hours, monitored by thin-layer chromatography (TLC).
- Dissolve the methyl 4-nitrobenzoate in concentrated sulfuric acid (98%, volume 2.5–3 times the mass of substrate).
- Add NBS in a molar ratio of approximately 1:1.1 to 1.2 (substrate:NBS).
- Stir the mixture at 55–65°C for 3–4 hours.
- After completion, cool the reaction mixture and slowly pour into ice water.
- Extract the product with ethyl acetate and concentrate under reduced pressure to obtain the dibrominated intermediate.
- This bromination step typically yields the dibrominated intermediate in high yield (>80%) and good purity, suitable for direct use in the subsequent reduction step without further purification.
Reduction Step
- Convert the nitro group at the 4-position to an amino group, completing the synthesis of methyl 4-amino-2,5-dibromobenzoate.
- Reduction is commonly achieved using iron powder in the presence of concentrated hydrochloric acid.
- The solvent system is a mixture of water and ethanol, with a typical volume ratio of 1:8.
- Reaction temperature is maintained at 85–90°C.
- Reaction time ranges from 3 to 4 hours.
- After reaction completion (monitored by TLC), the mixture is filtered hot through diatomaceous earth (Kieselguhr).
- The filtrate is extracted with ethyl acetate, dried, and concentrated.
- The crude product is purified by column chromatography to yield the pure amino compound.
- Compound 2 (dibrominated nitro intermediate) to Fe powder: 1:2.5–3.0
- Compound 2 to concentrated HCl (36–38%): 1:0.11–0.12
- The overall yield for the two-step process (bromination + reduction) can reach approximately 80–82%, with high purity (HPLC purity ~97%).
Summary Table of Preparation Parameters
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Molar Ratios (Substrate:Reagent) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination | N-bromosuccinimide (NBS), conc. H2SO4 (98%) | 55–65 | 3–4 | 1 : 1.1–1.2 (substrate:NBS) | >80 | Reaction monitored by TLC; extraction with EtOAc |
| Reduction | Fe powder, conc. HCl (36–38%), H2O/ethanol (1:8 v/v) | 85–90 | 3–4 | 1 : 2.5–3.0 (substrate:Fe) | - | Hot filtration; column chromatography purification |
| Overall Yield | Bromination + Reduction | - | - | - | ~80–82 | High purity product suitable for further use |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2,5-dibromobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of aminobenzoates.
Scientific Research Applications
Methyl 4-amino-2,5-dibromobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 4-amino-2,5-dibromobenzoate involves its interaction with specific molecular targets and pathways. The bromine atoms and amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Structural Isomers: Positional Bromine Variation
Methyl 4-amino-3,5-dibromobenzoate (CAS 3282-10-8)
- Molecular Formula: C₈H₇Br₂NO₂
- Substituents: Bromine at 3,5 positions; amino at 4 position.
- Key Differences : Compared to the target compound (2,5-dibromo), the 3,5-dibromo isomer exhibits distinct electronic and steric effects. The symmetric placement of bromine atoms in the 3,5 positions may enhance stability in certain reactions (e.g., Suzuki couplings) but reduce regioselectivity in electrophilic substitutions.
- Applications : Used in pharmaceutical manufacturing and laboratory settings at purities exceeding 95% .
Methyl 4-amino-2,5-dibromobenzoate (Hypothetical)
Functional Group Analogs: 4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)
- Molecular Formula : C₆H₇BrN₂
- Substituents: Bromine at 4 position; amino groups at 1,2 positions.
- Key Differences: The absence of an ester group and presence of two amino groups make this compound more nucleophilic. It is suited for synthesizing polyamides or coordination complexes but less reactive in ester-mediated reactions.
- Applications: Primarily used in manufacturing and laboratory processes, though its diamino structure limits direct comparability to brominated benzoates .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Positional Isomerism : Bromine placement significantly alters reactivity. For example, 3,5-dibromo isomers may exhibit higher symmetry, favoring catalytic coupling reactions, while 2,5-dibromo analogs might excel in regioselective functionalization .
Functional Group Influence: Esters (e.g., Methyl 4-amino-3,5-dibromobenzoate) are more electrophilic than diamino compounds, making them preferable for acylations or nucleophilic aromatic substitutions.
Synthetic Utility: The diaminobenzene derivative (CAS 1575-37-7) is less versatile in ester-based reactions but serves as a ligand or monomer in polymer chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
